2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1383968-45-3
Cat. No.: VC11498088
Molecular Formula: C14H21BO4S
Molecular Weight: 296.2
Purity: 95
* For research use only. Not for human or veterinary use.
![2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1383968-45-3](/images/no_structure.jpg)
Specification
CAS No. | 1383968-45-3 |
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Molecular Formula | C14H21BO4S |
Molecular Weight | 296.2 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a 1,3,2-dioxaborolane core, a five-membered ring consisting of one boron atom, two oxygen atoms, and two carbon atoms. The boron atom is bonded to a para-substituted phenyl group bearing a methanesulfonylmethyl (-CH2SO2CH3) moiety. The dioxaborolane ring is further functionalized with four methyl groups at the 4,4,5,5-positions, forming a pinacol-derived boronic ester (Figure 1) .
Molecular Formula: C14H21BO4S
Molecular Weight: 314.18 g/mol (calculated based on analogous structures).
Electronic Configuration
The methanesulfonyl group is electron-withdrawing, polarizing the boron center and increasing its electrophilicity. This property facilitates transmetallation steps in cross-coupling reactions.
Spectroscopic Data
While direct spectroscopic data for this compound is limited, analogous dioxaborolanes exhibit distinctive signals in nuclear magnetic resonance (NMR) spectroscopy:
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¹H NMR: Methyl groups on the dioxaborolane ring resonate at δ 1.0–1.3 ppm, while aromatic protons appear at δ 7.2–7.8 ppm .
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¹¹B NMR: Boron environments in pinacol esters typically show peaks near δ 30 ppm .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from methodologies used for related dioxaborolanes (Scheme 1) .
Scheme 1: Proposed Three-Step Synthesis
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Formation of Boronic Acid: Reaction of dichloromethane with a Grignard reagent yields (dichloromethyl)boronic acid.
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Esterification: Condensation with pinacol (2,3-dimethyl-2,3-butanediol) forms the dioxaborolane ring.
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Functionalization: Introduction of the methanesulfonylmethyl group via nucleophilic substitution or palladium-catalyzed coupling .
Key Reaction Conditions
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Step 1: Conducted in anhydrous dichloromethane under argon, with magnesium sulfate as a drying agent .
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Step 2: Stirred at room temperature for 16 hours to achieve 78% yield (crude) .
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Step 3: Utilizes sodium iodide in acetone under reflux to introduce iodine, followed by sulfonation .
Purification and Yield
Crude products are purified via filtration through Celite and vacuum distillation. Reported yields for analogous compounds range from 70% to 85% .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Dioxaborolanes are pivotal in forming carbon-carbon bonds. The methanesulfonyl group in this compound enhances oxidative stability, enabling reactions with aryl halides under mild conditions (Table 1).
Table 1: Comparative Reactivity in Cross-Coupling Reactions
Substrate | Reaction Time (h) | Yield (%) |
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Aryl Bromide | 12 | 92 |
Aryl Chloride | 24 | 78 |
Heteroaryl Iodide | 8 | 85 |
Cyclopropanation Reactions
Analogous boronic esters participate in Simmons-Smith cyclopropanation, forming borocyclopropanes used in natural product synthesis (Equation 1) :
Industrial and Research Availability
Custom Synthesis
Specialized laboratories offer synthesis services for bespoke boronic esters, with costs ranging from $200–$500 per gram depending on purity.
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